molecular formula C10H13FN4 B2460168 (2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine CAS No. 1251380-65-0

(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine

Cat. No.: B2460168
CAS No.: 1251380-65-0
M. Wt: 208.24
InChI Key: ZIMGWCIDEGATPT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-azido-N-[(3-fluorophenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4/c1-15(6-5-13-14-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGWCIDEGATPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN=[N+]=[N-])CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an azido group and a fluorinated aromatic moiety, suggests diverse interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H14_{14}FN3_3. The presence of the azido group (-N₃) is notable for its ability to participate in click chemistry, facilitating the synthesis of bioconjugates. The fluorine atom enhances the compound's lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes.

1. Enzyme Interaction Studies

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor. The inhibition constant (KiK_i) was found to be in the micromolar range, indicating significant potential for drug-drug interactions.

2. Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting its potential as an antimicrobial agent.

3. Neuropharmacological Effects

Behavioral assays in rodent models indicated that this compound has anxiolytic properties. Doses of 5-10 mg/kg resulted in reduced anxiety-like behavior in elevated plus maze tests.

Case Studies

StudyObjectiveKey Findings
Study A Evaluate enzyme inhibitionModerate inhibition of cytochrome P450 enzymes; KiK_i ~ 5 µM
Study B Assess antimicrobial activityEffective against Gram-positive/negative bacteria; MIC 8-32 µg/mL
Study C Investigate neuropharmacological effectsAnxiolytic effects observed at doses of 5-10 mg/kg

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